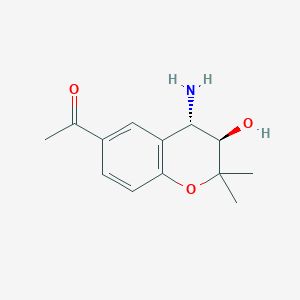
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the inhibition of specific enzymes, including histone deacetylases (HDACs) and SIRT1. HDACs are known to play a role in cancer cell proliferation, while SIRT1 is involved in various cellular processes, including DNA repair and metabolism. By inhibiting these enzymes, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one can modulate various cellular processes and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, protection of neurons from oxidative stress and inflammation, and inhibition of virus replication. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to modulate various cellular processes, including DNA repair and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, one limitation of using 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one, including the development of more potent and selective derivatives, the investigation of its potential applications in other disease areas, and the exploration of its combination with other therapeutic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one in vivo, which will be important for its potential clinical applications.
Synthesemethoden
The synthesis of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one involves the reaction of 7-hydroxy-4-chromenone with 2-phenylthiazole-4-carboxylic acid and hexylamine in the presence of a coupling agent. This method has been optimized to yield high purity and yield of 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurodegenerative diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these diseases. In infectious diseases, 6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one has been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
209974-85-6 |
|---|---|
Produktname |
6-Hexyl-7-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one |
Molekularformel |
C24H23NO3S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
6-hexyl-7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C24H23NO3S/c1-2-3-4-6-11-17-12-18-13-19(24(27)28-22(18)14-21(17)26)20-15-29-23(25-20)16-9-7-5-8-10-16/h5,7-10,12-15,26H,2-4,6,11H2,1H3 |
InChI-Schlüssel |
VYSHEXGEQDXRJB-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O |
Kanonische SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




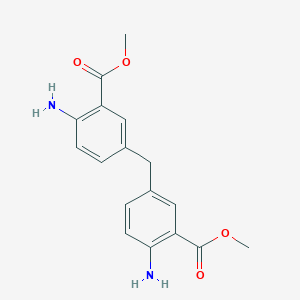

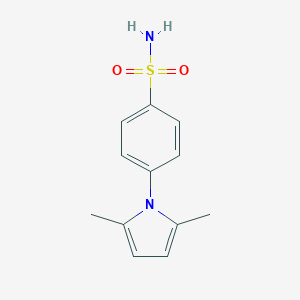

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
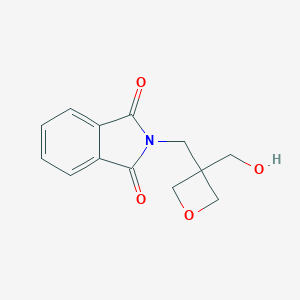
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
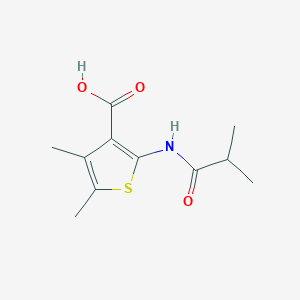
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
